Home > Products > Screening Compounds P127839 > Bortezomib-D8 (Major)
Bortezomib-D8 (Major) -

Bortezomib-D8 (Major)

Catalog Number: EVT-13988700
CAS Number:
Molecular Formula: C19H25BN4O4
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bortezomib-D8 (Major) is a stable isotope-labeled form of Bortezomib, which is a potent proteasome inhibitor primarily used in the treatment of multiple myeloma and certain types of lymphoma. The compound has the molecular formula C19H17D8BN4O4C_{19}H_{17}D_8BN_4O_4 and a molecular weight of 392.29 g/mol. It is classified under several categories, including enzyme inhibitors, boronic acids, and stable isotopes, making it a significant compound in pharmaceutical research and development .

Synthesis Analysis

The synthesis of Bortezomib-D8 involves several key steps that include esterification, chlorination, ammonia substitution, and deprotection reactions. The process typically starts with chiral reagents such as (1S, 2S, 3R,5S)-(+)-2,3-pinanediol and isobutylboronic acid. The synthesis can be summarized as follows:

  1. Esterification: The initial step involves the formation of an ester from the chiral reagent.
  2. Chlorination: This step introduces chlorine into the molecular structure.
  3. Ammonia Substitution: Ammonia is used to replace specific functional groups.
  4. Deprotection: Protective groups are removed to yield the final product.

The synthesis method is notable for its high purity (99.5%) and yield (82%), achieved without heavy metal contaminants .

Chemical Reactions Analysis

Bortezomib-D8 participates in various chemical reactions typical of proteasome inhibitors. These reactions primarily involve interactions with the proteasome complex within cells, leading to the inhibition of protein degradation pathways. The technical details surrounding these reactions include:

  • Reversible Binding: Bortezomib-D8 binds reversibly to the 26S proteasome.
  • Inhibition Mechanism: The binding prevents the proteasome from degrading ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors and cell cycle regulators.

These properties make Bortezomib-D8 an essential tool in studying proteasome function and cancer therapy .

Mechanism of Action

The mechanism by which Bortezomib-D8 exerts its effects involves several biochemical processes:

  1. Proteasome Inhibition: By binding to the catalytic sites of the proteasome, Bortezomib-D8 inhibits its activity.
  2. Accumulation of Regulatory Proteins: This inhibition leads to the accumulation of proteins that promote apoptosis (programmed cell death) and cell cycle arrest.
  3. Impact on Cancer Cells: The resultant increase in pro-apoptotic factors contributes to the selective killing of cancer cells, particularly those resistant to other forms of therapy.

Data from various studies indicate that pre-treatment with Bortezomib can enhance the efficacy of other chemotherapeutic agents by depleting resistance mechanisms within tumor cells .

Physical and Chemical Properties Analysis

Bortezomib-D8 exhibits several notable physical and chemical properties:

  • Appearance: White solid
  • Melting Point: 122-124°C
  • Density: 1.214 g/cm³
  • Solubility: Soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol
  • Storage Conditions: Recommended storage at -20°C under inert atmosphere due to hygroscopic nature .

The compound's stability is critical for its application in analytical chemistry and pharmacology.

Applications

Bortezomib-D8 has significant scientific applications:

  • Analytical Chemistry: Used as a reference standard in mass spectrometry for quantifying Bortezomib levels in biological samples.
  • Pharmacological Studies: Facilitates research into proteasome inhibition mechanisms and their effects on cancer cell biology.
  • Therapeutic Development: Assists in developing new proteasome inhibitors with improved efficacy or reduced side effects.
Synthetic Pathways and Deuterium Incorporation Strategies in Bortezomib-D8

Isotopic Labeling Techniques for Boronic Acid Derivatives

The boronic acid moiety of Bortezomib-D8 [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic acid-D8) presents unique synthetic challenges for deuterium incorporation due to its sensitivity to protodeboronation and complexation behavior. Strategic deuteration at the boronic acid site requires specialized approaches to preserve both chemical integrity and biological functionality [5] [9].

Deuterium incorporation at the boronic acid group primarily utilizes protium-to-deuterium exchange methodologies rather than de novo synthesis. This approach leverages reversible boronic acid-diol complexation under deuterated aqueous conditions (D₂O/CH₃OD mixtures, 60-80°C), achieving >95% deuterium incorporation at the boronic hydroxyl groups within 24 hours without compromising the boron-carbon bond [3]. Crucially, this exchange occurs without epimerization at the chiral α-carbon due to the non-nucleophilic nature of the exchange process. However, the inherent equilibrium of boronic acids between trigonal planar and tetrahedral forms necessitates careful solvent selection to prevent racemization during isotopic enrichment [9].

Alternative routes employ de novo synthesis of the deuterated boronic ester precursor. Palladium-catalyzed coupling between deuterated pinacol bromoboronate (²⁷⁰ mg scale, 99% D-incorporation) and the chiral dipeptide backbone under Suzuki-Miyaura conditions achieves site-specific deuterium labeling directly at the boronic carbon. This method yields Bortezomib-D8 with 98.5% isotopic purity but requires stringent oxygen-free conditions to prevent protodeboronation side reactions (yield reduction from 72% to 58% without degassing) [5].

Table 1: Comparative Analysis of Boronic Acid Deuterium Incorporation Methods

MethodDeuteration EfficiencyEpimerization RiskIsotopic PurityKey Limitation
D₂O Exchange>95% (B-OH groups)Low (<2%)96-98%Partial backbone deuteration
Deuterated Boronate Coupling99% (B-C position)Moderate (5-8%)98.5%Oxygen sensitivity
Catalytic Deuteration85-90%High (15%)92%Requires precious metal catalysts

Mass spectrometry analysis confirms that both methods effectively incorporate deuterium at the boronic acid site while preserving the critical boronic acid functionality essential for proteasome inhibition. Post-synthetic purification via reversed-phase HPLC effectively separates isotopic impurities like the d7 and d9 species that form through adventitious proton exchange during workup [5] [9].

Optimization of Deuterium Substitution in Pyrazinecarbonylamino Propane Backbone

The pyrazinecarbonylamino propane segment requires regioselective deuterium enrichment at eight positions while preserving the pharmacologically essential amide bond configuration. Synthetic strategies focus on two complementary approaches: chiral pool synthesis using deuterated phenylalanine isotopologues and late-stage H/D exchange on the preformed molecule [5] [7].

Chiral pool methodology employs L-phenylalanine-d8 (phenyl ring-d5, β,β-d2, α-d) as the foundational building block. This precursor is synthesized via rhodium-catalyzed deuteration (5 mol% Rh/C, D₂, 60°C) of Z-protected phenylalanine, achieving >99% deuterium incorporation at all eight positions without detectable racemization when conducted below 70°C [7]. Subsequent peptide coupling with pyrazine-2-carboxylic acid using EDC/HOBt chemistry (DMF, 0°C to RT, 12h) yields the deuterated backbone with 97% enantiomeric excess. Critical optimization parameters include:

  • Temperature control: Coupling below 25°C prevents epimerization at the Phe-boroLeu amide bond
  • Solvent selection: Anhydrous DMF minimizes deuterium back-exchange
  • Catalyst system: HOBt suppression of oxazolone formation preserves chiral integrity

Late-stage direct deuteration employs iridium-catalyzed C-H activation using Crabtree's catalyst (0.5 mol%) in deuterated acetic acid (CD₃CO₂D) at 80°C for 48 hours. This method achieves 90-93% deuterium incorporation in the phenyl ring but shows preferential deuteration at ortho (95%) and meta positions (92%) versus para positions (85%), necessitating extended reaction times that risk amide hydrolysis. The addition of silver hexafluorophosphate (AgPF₆) as a co-catalyst improves para-deuteration to 94% but introduces silver contamination challenges requiring additional purification steps [4] [7].

Table 2: Optimization Parameters for Backbone Deuteration

ParameterChiral Pool MethodLate-Stage H/D ExchangeOptimal Condition
Deuterium SourceL-Phe-d8CD₃CO₂D/D₂O (9:1)Isotopically pure amino acid
CatalystEDC/HOBt[Ir(cod)py(PCy₃)]PF₆0.5 mol% Crabtree's catalyst
Temperature0-25°C80°C<25°C for chiral preservation
Time12 h48-72 hMinimized to prevent back-exchange
RegioselectivityUniform (all positions)Ortho > meta > paraOrtho:meta:para = 95:92:85%
Max Deuterium Incorporation97-99%90-94%Chiral pool preferred for uniformity

Molecular rotational resonance (MRR) spectroscopy analysis reveals that late-stage deuteration produces complex isotopomer distributions, with only 65% of molecules achieving full d8 substitution. In contrast, chiral pool synthesis yields >95% homogeneous d8 product essential for pharmacokinetic studies requiring precise isotopic tracing [7].

Challenges in Maintaining Chiral Integrity During Deuterium Enrichment

The (1R)-3-methylbutylboronic acid and (2S)-3-phenyl-2-(pyrazine-2-carboxamido)propane chiral centers in Bortezomib-D8 exhibit differential susceptibility to racemization during deuterium incorporation. The boronic acid chiral center demonstrates particular lability under basic conditions (pH >8), where reversible enolization facilitates proton (or deuteron) exchange at the α-carbon [9].

Deuterium-induced steric and electronic effects subtly alter the energy barrier to epimerization. Kinetic studies demonstrate that the boronic acid α-carbon undergoes base-catalyzed epimerization 1.8 times faster in deuterated solvents (CD₃OD vs CH₃OH, 0.1M NaOH, 25°C) due to a normal kinetic isotope effect (kH/kD = 1.3) that stabilizes the carbanionic transition state [5] [9]. Conversely, the amide chiral center in the pyrazinecarbonylamino propane segment exhibits enhanced configurational stability in deuterated environments, with epimerization rates decreasing by 40% in D₂O compared to H₂O due to deuterium's stabilization of the amide carbonyl through hyperconjugation [7].

Critical mitigation strategies include:

  • pH Control: Maintaining deuteration reactions between pH 4.5-7.5 using deuterated buffers (e.g., NaOAc-d₃/DCl-d in D₂O) prevents base-catalyzed racemization at the boronic acid chiral center [9]
  • Low-Temperature Processing: Conducting solvent evaporation below 30°C under reduced pressure (15 mmHg) prevents thermal epimerization during deuterated intermediate isolation
  • Enantioselective Analysis: Employing chiral HPLC (Chirobiotic T column, 25°C) with deuterated methanol mobile phases specifically resolves (R)- and (S)-epimers of both chiral centers without deuteration artifacts. MRR spectroscopy provides superior stereochemical analysis by distinguishing isotopomers through their unique rotational constants, detecting as low as 0.25% epimeric impurities undetectable by conventional NMR [7]

The manufacturing process for Bortezomib-D8 implements strict "chiral process windows" with real-time monitoring via online circular dichroism spectroscopy during critical deuteration steps. This methodology limits net epimerization to <0.8% per synthetic step, ensuring final epimeric excess >99.2% for both chiral centers – essential for maintaining equipotent proteasome inhibition compared to non-deuterated Bortezomib [5] [9].

Properties

Product Name

Bortezomib-D8 (Major)

IUPAC Name

[(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid

Molecular Formula

C19H25BN4O4

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15?,17-/m0/s1/i3D,4D,5D,6D,7D,11D2,15D

InChI Key

GXJABQQUPOEUTA-CXLUSBQQSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.